3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-methoxybenzylamine with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-acetamino anisole
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
Uniqueness
What sets 3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and structural features.
Properties
CAS No. |
646995-95-1 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-amino-3-[(4-methoxyphenyl)methyl]-1H-indol-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)10-16(17)13-4-2-3-5-14(13)18-15(16)19/h2-9H,10,17H2,1H3,(H,18,19) |
InChI Key |
YIZYCPAJEAPKIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N |
Origin of Product |
United States |
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